Ethyl 2-({[4-methyl-2-(methylsulfanyl)-3-oxo-3,4-dihydroquinoxalin-6-yl]sulfonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ETHYL 2-({[4-METHYL-2-(METHYLSULFANYL)-3-OXO-3,4-DIHYDRO-6-QUINOXALINYL]SULFONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a quinoxaline and benzothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-({[4-METHYL-2-(METHYLSULFANYL)-3-OXO-3,4-DIHYDRO-6-QUINOXALINYL]SULFONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include quinoxaline derivatives and benzothiophene compounds. The synthesis may involve sulfonylation, esterification, and cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-({[4-METHYL-2-(METHYLSULFANYL)-3-OXO-3,4-DIHYDRO-6-QUINOXALINYL]SULFONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group in the quinoxaline moiety can be reduced to a hydroxyl group.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while reduction of the carbonyl group results in alcohols .
Scientific Research Applications
ETHYL 2-({[4-METHYL-2-(METHYLSULFANYL)-3-OXO-3,4-DIHYDRO-6-QUINOXALINYL]SULFONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: Its interactions with biological targets are explored to understand its mechanism of action and potential as a drug candidate
Mechanism of Action
The mechanism of action of ETHYL 2-({[4-METHYL-2-(METHYLSULFANYL)-3-OXO-3,4-DIHYDRO-6-QUINOXALINYL]SULFONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-METHYLBENZENESULFONATE
- 2-METHYL-1- [2- (2-METHYL-1-PYRIDINIUMYL)ETHYL]PYRIDINIUM BIS (4-METHYLBENZENESULFONATE)
- 1-ETHYL-2- [ (Z)- (3-ETHYL-5-HYDROXY-1,3-BENZOTHIAZOL-2 (3H)-YLIDENE)METHYL]-6-METHYLQUINOLINIUM 4-METHYLBENZENESULFONATE
Uniqueness
ETHYL 2-({[4-METHYL-2-(METHYLSULFANYL)-3-OXO-3,4-DIHYDRO-6-QUINOXALINYL]SULFONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its combination of quinoxaline and benzothiophene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H23N3O5S3 |
---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
ethyl 2-[(4-methyl-2-methylsulfanyl-3-oxoquinoxalin-6-yl)sulfonylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C21H23N3O5S3/c1-4-29-21(26)17-13-7-5-6-8-16(13)31-18(17)23-32(27,28)12-9-10-14-15(11-12)24(2)20(25)19(22-14)30-3/h9-11,23H,4-8H2,1-3H3 |
InChI Key |
SHPMZKDBTPJEFL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NS(=O)(=O)C3=CC4=C(C=C3)N=C(C(=O)N4C)SC |
Origin of Product |
United States |
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